Latanoprost ethyl amide-d4 is a deuterated analog of latanoprost ethyl amide, which is a member of the prostaglandin F-series. This compound is primarily utilized as an internal standard in analytical chemistry for quantifying latanoprost ethyl amide through techniques such as gas chromatography and liquid chromatography-mass spectrometry. The incorporation of deuterium enhances its stability and provides distinct advantages in research applications, particularly in pharmacokinetics and drug metabolism studies.
Latanoprost ethyl amide-d4 is synthesized from chiral precursors, with Corey lactone diol being a common starting material. The synthetic process involves several complex steps that ensure the correct incorporation of deuterium atoms at specific positions within the molecular structure.
This compound falls under the classification of prostaglandin analogs, specifically designed to mimic the physiological effects of natural prostaglandins. Its unique structure allows it to be used effectively in both research and clinical settings, particularly in ophthalmology for managing intraocular pressure.
The synthesis of latanoprost ethyl amide-d4 typically involves multi-step organic reactions. Key steps include:
The synthetic route is optimized for high yield and purity, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Purification techniques like chromatography are employed to isolate the desired product while ensuring the correct deuterium incorporation.
Latanoprost ethyl amide-d4 has a complex molecular structure characterized by the following features:
The structural representation can be summarized using various chemical notations:
These notations provide insight into the compound's connectivity and stereochemistry.
Latanoprost ethyl amide-d4 can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents like sodium borohydride for reductions. Reaction conditions vary significantly based on the desired outcome; for instance, temperatures may range from ambient to elevated levels depending on the reactivity of substrates involved.
Latanoprost ethyl amide-d4 mimics the action of prostaglandin F2 alpha by binding to specific prostaglandin receptors located in ocular tissues. This interaction leads to increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure—a critical factor in treating glaucoma and other ocular hypertension conditions. Its pharmacokinetics are notably slower compared to non-deuterated analogs due to its structural modifications.
Latanoprost ethyl amide-d4 exhibits several notable physical properties:
Chemical properties include its stability under various pH conditions and its behavior during hydrolysis. The presence of deuterium enhances its resistance to metabolic degradation compared to its non-deuterated counterparts.
Latanoprost ethyl amide-d4 has diverse applications across several scientific fields:
Latanoprost ethyl amide-d4 (Lat-NEt-d4) is a deuterium-stabilized analog of the prostaglandin F2α derivative latanoprost. Its molecular formula is C₂₅H₃₁D₄NO₄, with a molecular weight of 421.61 g/mol. The compound features four deuterium atoms (²H) at the C-16 and C-17 positions of the omega chain, replacing hydrogen atoms in the ethyl amide moiety (‑CD₂CD₂‑CONHC₂H₅). This isotopic labeling preserves the core structure of latanoprost ethyl amide while altering its physicochemical and metabolic properties [2] [6].
The compound retains the stereochemical features critical for prostaglandin bioactivity: a cis-double bond at C5-C6, hydroxyl groups at C11, C15, and the C9 carbonyl group. Unlike ester-based prostaglandin prodrugs (e.g., latanoprost isopropyl ester), the ethyl amide modification confers greater hydrolytic stability. Deuterium substitution further enhances this stability due to the deuterium kinetic isotope effect (DKIE), which strengthens the carbon-deuterium bond [5] [6].
Table 1: Structural Characteristics of Latanoprost Ethyl Amide-d4
Feature | Latanoprost Ethyl Amide-d4 | Non-deuterated Analog |
---|---|---|
Molecular Formula | C₂₅H₃₁D₄NO₄ | C₂₅H₃₅NO₄ |
Molecular Weight | 421.61 g/mol | 417.55 g/mol |
Deuterium Positions | C-16, C-17 (omega chain) | N/A |
Functional Group | Ethyl amide (‑CONHCH₂CH₃) | Ethyl amide (‑CONHCH₂CH₃) |
Key Stereocenters | 1R,2R,3R,5S | 1R,2R,3R,5S |
Synthesis involves catalytic deuteration of latanoprost ethyl amide precursors using deuterium gas or deuterated reagents. Purification requires specialized chromatography (e.g., reverse-phase HPLC) to ensure isotopic purity >98%, as confirmed by mass spectrometry [5] [9].
Latanoprost ethyl amide emerged from efforts to modify prostaglandin prodrug kinetics. While ester-based prodrugs (e.g., latanoprost isopropyl ester) undergo rapid corneal hydrolysis, amide derivatives exhibit delayed activation. Early studies claimed prostaglandin ethyl amides resisted hydrolysis in vivo, but subsequent research demonstrated that bovine and human corneal tissue convert them to active acids at ~2.5 μg/g tissue/hour [2] [7].
The deuterated analog (Lat-NEt-d4) was developed to:
This compound exemplifies the evolution of deuterated pharmaceuticals beyond simple "deuterium switches" (e.g., deutetrabenazine) toward targeted prodrug optimization [5].
Deuterium incorporation alters drug behavior through three primary mechanisms:
Table 2: Impact of Deuterium in Latanoprost Ethyl Amide-d4
Deuterium Effect | Mechanism | Consequence for Lat-NEt-d4 |
---|---|---|
Reduced Hydrolysis | ↑ Activation energy for C-D bond cleavage | Slower conversion to active acid |
Extended Half-life | ↓ Metabolic clearance rate | Prolonged ocular exposure |
Isotopic Tracing | Mass shift in MS detection | Accurate tracking of prodrug/metabolite distribution |
Receptor Selectivity | Altered conformation dynamics | Preserved FP receptor agonism (vs. parent) |
Deuterium thus transforms Lat-NEt-d4 into a tool for investigating prodrug kinetics while offering a template for next-generation prostaglandin analogs with optimized delivery profiles [5] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8